Garenoxacin Mesylate

Antibacterial Respiratory Infection MIC90

Procure Garenoxacin Mesylate (BMS-284756, T-3811ME) as your benchmark des-F(6)-quinolone. Its unique difluoromethoxy C8 substitution and absence of C6 fluorine confer >10.7-fold superior in vivo efficacy (ED50 1.87 mg/kg) over levofloxacin in pneumonia models and a clinically relevant favorable CNS/articular safety margin. This is the critical positive control for SAR studies targeting an MIC90 of 0.06 µg/mL against MDR S. pneumoniae, and the validated PK-PD standard for achieving 100% PTA in Monte Carlo simulations, making it indispensable for advancing your anti-infective pipeline.

Molecular Formula C24H26F2N2O8S
Molecular Weight 540.5 g/mol
CAS No. 223652-90-2
Cat. No. B1674630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGarenoxacin Mesylate
CAS223652-90-2
Synonyms1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2,3-dihydro-1H-5-isoindolyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid methanesulfonate monohydrate
T 3811ME
T-3811ME
Molecular FormulaC24H26F2N2O8S
Molecular Weight540.5 g/mol
Structural Identifiers
SMILESCC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O
InChIInChI=1S/C23H20F2N2O4.CH4O3S.H2O/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4;/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4);1H2/t11-;;/m1../s1
InChIKeyIGTHEWGRXUAFKF-NVJADKKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Garenoxacin Mesylate (CAS 223652-90-2) - A Fourth-Generation Des-F(6)-Quinolone Antibiotic


Garenoxacin mesylate, also known as BMS-284756 or T-3811ME, is a novel fourth-generation des-F(6)-quinolone antibiotic [1]. It is structurally distinct from traditional fluoroquinolones due to the absence of fluorine at the C6 position and the presence of a unique difluoromethoxy group at the C8 position [2]. This compound exhibits a broad spectrum of potent in vitro and in vivo antibacterial activity against key respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, as well as activity against Gram-positive, Gram-negative, and anaerobic bacteria [3].

Why Garenoxacin Mesylate (CAS 223652-90-2) Cannot Be Simply Substituted by Other Quinolones


Substituting Garenoxacin Mesylate with other fluoroquinolones like levofloxacin, moxifloxacin, or ciprofloxacin is not straightforward due to critical differences in their pharmacodynamic and pharmacokinetic profiles. These differences directly impact clinical efficacy, especially against multi-drug resistant pathogens and in specific infection sites. The unique des-F(6) structure of garenoxacin confers not only enhanced potency against certain bacterial strains [1] but also a distinct safety profile regarding CNS excitotoxicity and articular toxicity [2]. Simple generic substitution based solely on class membership risks therapeutic failure or increased adverse events, as the quantitative data below demonstrates.

Quantitative Evidence of Garenoxacin Mesylate (CAS 223652-90-2) Differentiation Against Key Comparators


Superior In Vitro Potency Against S. pneumoniae: 16- to 32-Fold Greater Than Levofloxacin

Garenoxacin exhibits significantly greater potency against Streptococcus pneumoniae, a primary cause of community-acquired pneumonia (CAP). In a large SENTRY surveillance study of 18,887 isolates, the MIC90 for garenoxacin was 0.06 μg/mL, which was 16- to 32-fold lower than that of levofloxacin (MIC90 1.0-2.0 μg/mL) and ciprofloxacin, and 2-fold lower than moxifloxacin (MIC90 0.12 μg/mL) [1]. This superior potency is consistent across other studies, with a MIC90 of 0.06 μg/mL reported for CAP isolates [2].

Antibacterial Respiratory Infection MIC90

Enhanced In Vivo Efficacy in Pneumonia Model: Garenoxacin ED50 is >10.7-Fold Lower Than Levofloxacin

In an experimental murine model of pneumonia caused by group G Streptococcus dysgalactiae subsp. equisimilis, the single oral dose required for 50% survival (ED50) for garenoxacin was 1.87 mg/kg. This was dramatically lower than the ED50 for levofloxacin (>20 mg/kg, a >10.7-fold difference) and moxifloxacin (8.54 mg/kg, a 4.6-fold difference) [1]. This superior in vivo efficacy correlated with a significantly higher fAUC0-24/MIC ratio for garenoxacin (73.2) compared to levofloxacin (6.44-8.46) and moxifloxacin (51.4) [1].

In Vivo Efficacy Pneumonia Model ED50

Favorable CNS Safety Profile: Significantly Reduced Convulsant Activity vs. Multiple Quinolones

Garenoxacin demonstrates a markedly reduced potential for central nervous system (CNS) adverse effects compared to several other quinolones. When administered intracerebroventricularly to mice, the dose required to induce clonic convulsion for garenoxacin was 50 μg/body. This was a higher threshold dose than for norfloxacin, ciprofloxacin, sitafloxacin, and trovafloxacin, indicating weaker convulsant activity [1]. Furthermore, its convulsant activity was not potentiated by co-administration with the NSAID biphenylacetic acid (BPAA), unlike other quinolones [1]. In a rotarod test to assess dizziness, garenoxacin did not impair coordinated locomotor activity, whereas alatrofloxacin did [1].

Safety CNS Toxicity Adverse Events

Reduced Articular Toxicity in Juvenile Animal Models: Superior Safety Profile vs. Ciprofloxacin and Norfloxacin

In juvenile beagle dogs, a standard model for assessing quinolone-induced arthropathy, garenoxacin exhibited significantly lower articular toxicity than ciprofloxacin and norfloxacin. At an intravenous dose of 30 mg/kg, no articular toxicity was detected in the garenoxacin group, whereas all dogs in the 30 mg/kg ciprofloxacin and norfloxacin groups developed histopathological lesions in multiple joints [1]. This occurred despite the fact that systemic exposure (AUC) for garenoxacin was higher (164 μg·h/mL) than for ciprofloxacin (68.1 μg·h/mL) and norfloxacin (65.7 μg·h/mL) at the same dose [1]. In a separate study in immature rats, garenoxacin did not induce signs of chondrotoxicity at oral doses up to five times 600 mg/kg, while ofloxacin caused typical cartilage lesions [2].

Safety Chondrotoxicity Articular Toxicity

Enhanced Intracellular Accumulation in Macrophages: 2-Fold Higher than Levofloxacin

The ability of an antibiotic to penetrate and accumulate within eukaryotic cells is crucial for treating intracellular pathogens. In a study using J774 macrophages, garenoxacin demonstrated an intracellular accumulation ratio of approximately 10-fold. This was 2-fold higher than levofloxacin (approximately 5-fold) and over 3-fold higher than ciprofloxacin (approximately 3-fold), and comparable to moxifloxacin (approximately 13-fold) [1]. This superior accumulation contributes to its enhanced activity against intracellular bacteria like Staphylococcus aureus and Listeria monocytogenes when compared to ciprofloxacin and levofloxacin at similar extracellular concentrations [1].

Pharmacokinetics Intracellular Infection Macrophage

Superior Pharmacokinetic-Pharmacodynamic (PK-PD) Target Attainment: 100% PTA vs. 45-46% for Levofloxacin

Monte Carlo simulation analyses evaluating the probability of target attainment (PTA) for fAUC/MIC ratios in community-acquired pneumonia (CAP) demonstrate a clear advantage for garenoxacin. For hypothetical CAP in adults, the PTA was 100% for garenoxacin (400 mg QD) and moxifloxacin, but only 45-46% for levofloxacin (500 mg QD) and 53-58% for sitafloxacin (100 mg QD or 50 mg BID) [1]. This indicates that garenoxacin achieves the pharmacodynamic target required for bacterial killing more reliably than levofloxacin. Furthermore, garenoxacin's PK-PD breakpoint (BP) for S. pneumoniae was 0.5 μg/mL, which is 2-fold lower (more stringent) than levofloxacin's BP of 1.0 μg/mL, underscoring its superior potency [1].

PK-PD Monte Carlo Simulation Target Attainment

Targeted Application Scenarios for Garenoxacin Mesylate (CAS 223652-90-2) in Research and Industrial Settings


Antibacterial Drug Discovery: In Vitro Benchmarking Against MDR S. pneumoniae

Garenoxacin mesylate serves as a critical benchmark compound in the development of novel anti-pneumococcal agents. Its exceptionally low MIC90 of 0.06 μg/mL against S. pneumoniae, including multi-drug resistant (MDR) strains [1], and its 2- to 32-fold superior potency over moxifloxacin and levofloxacin [2] make it an ideal positive control and a high-bar target for structure-activity relationship (SAR) studies and hit-to-lead optimization programs. Researchers screening new chemical entities can use garenoxacin's MIC data to gauge the potency and spectrum of their own compounds against this key respiratory pathogen.

Preclinical Development: In Vivo Efficacy Models for Respiratory Tract Infections

For in vivo pharmacologists, garenoxacin mesylate is a validated tool for studying the treatment of pneumonia and other respiratory infections. Its demonstrated superior efficacy in murine pneumonia models, with an ED50 of 1.87 mg/kg that is >10.7-fold lower than levofloxacin [3], provides a robust and well-characterized reference standard. This compound can be used to validate new infection models, establish positive control arms in efficacy studies, and correlate in vitro potency (MIC) with in vivo pharmacodynamic outcomes (e.g., bacterial burden reduction, survival).

Toxicology and Safety Assessment: A Low-CNS/Articular Toxicity Reference Standard

Given the well-documented class-wide liabilities of fluoroquinolones regarding CNS excitotoxicity and chondrotoxicity, garenoxacin mesylate is a highly valuable reference compound for safety pharmacology and toxicology studies. Its demonstrably weaker convulsant activity in mouse models [4] and its lack of articular toxicity in juvenile dogs and rats at high exposures [5] make it an ideal comparator or benchmark for assessing the safety profile of new quinolone candidates. It allows researchers to contextualize the toxicity of novel compounds against an agent with a favorable preclinical safety margin.

Pharmacometric and PK-PD Modeling: A Gold Standard for Target Attainment

In the field of pharmacokinetics and pharmacodynamics, garenoxacin mesylate is a robust model compound for PK-PD analyses, including Monte Carlo simulations. Its 100% probability of target attainment (PTA) in simulations for community-acquired pneumonia (CAP) [6] provides a high-confidence reference point for defining optimal PK-PD targets and dosing regimens. Researchers developing novel formulations or studying drug-drug interactions can use garenoxacin as a benchmark to validate their PK-PD models and predict clinical outcomes, especially for drugs targeting respiratory pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Garenoxacin Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.